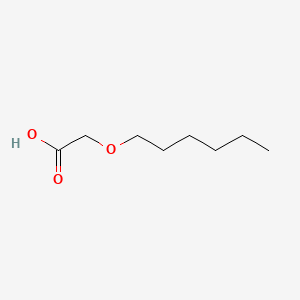

(Hexyloxy)acetic acid

Description

Contextualizing (Hexyloxy)acetic Acid in Contemporary Organic Chemistry Research

In modern organic chemistry, this compound and its related alkoxyacetic acids are recognized for their utility as building blocks in synthesis and as functional molecules in material science. The presence of the ether linkage and the carboxylic acid group allows for a range of chemical transformations. Research into alkoxy radicals, which can be generated from precursors like this compound, has been revitalized by advancements in photoredox catalysis, opening new avenues for synthetic transformations under mild conditions. nih.gov

Historical Perspectives and Emerging Research Trajectories of Alkoxyacetic Acids

Historically, the study of alkoxyacetic acids has been linked to the metabolism of glycol ethers, which are widely used industrial solvents. researchgate.netdntb.gov.ua The in-vivo oxidation of these ethers leads to the formation of the corresponding alkoxyacetic acids. annualreviews.orgnih.gov This metabolic pathway has driven research into the biological activities of these acids.

Emerging research is exploring the broader synthetic potential of alkoxyacetic acids. Theoretical studies have investigated the decomposition mechanisms of various alkoxyacetic acids, providing insights into their thermal stability and reactivity. acs.org Furthermore, the use of alkoxyacetate esters as acylating agents in enzymatic kinetic resolutions highlights their growing importance in asymmetric synthesis, a critical area in the development of pharmaceuticals and other chiral molecules. researchgate.net

Chemical and Physical Properties

This compound is a liquid at room temperature with a molecular formula of C8H16O3. ontosight.ai Its physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H16O3 |

| Molar Mass | 160.21 g/mol ontosight.ai |

| Density | 0.991 g/cm³ chembk.comchemsrc.com |

| Boiling Point | 271.6°C at 760 mmHg chembk.comchemsrc.com |

| Flash Point | 104.4°C chembk.comchemsrc.com |

| Refractive Index | 1.438 chembk.comchemsrc.com |

| LogP | 1.66790 chemsrc.com |

Synthesis and Reactions

The synthesis of this compound can be achieved through several routes. A common laboratory method involves the Williamson ether synthesis, where a salt of glycolic acid reacts with a hexyl halide. ontosight.ai An alternative approach is the reaction of hexyl bromide with 2-hydroxyacetic acid in the presence of a base. ontosight.ai

This compound, as a carboxylic acid, undergoes typical reactions of this functional group, such as esterification and amidation, to form a variety of derivatives. ontosight.ai It can also participate in more complex transformations. For instance, in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base, acetic acid and its derivatives can undergo aldol (B89426) additions to aldehydes under mild conditions. organic-chemistry.org

Applications

The applications of this compound and its derivatives span several areas of chemistry and material science.

Material Science

In material science, alkoxyacetic acids and their derivatives are being investigated for various purposes. For example, research has been conducted on the synthesis and properties of materials incorporating this compound moieties. smolecule.com The unique properties imparted by the hexyloxy group can influence the characteristics of polymers and other materials.

Chemical Intermediate

This compound serves as a valuable intermediate in organic synthesis. ontosight.aismolecule.com It is a precursor for the synthesis of more complex molecules, including esters and amides. ontosight.ai For example, it is a precursor for (hexyloxy)methyl (hexyloxy)acetate. guidechem.com Its derivatives, such as those containing a phenylacetic acid core, have potential applications in the pharmaceutical and agricultural industries. google.com

Structural and Spectroscopic Information

The structural and spectroscopic properties of this compound are crucial for its characterization and for understanding its reactivity.

| Identifier | Value |

| CAS Number | 57931-25-6 chembk.com |

| IUPAC Name | 2-hexoxyacetic acid nih.gov |

| SMILES | CCCCCCOCC(=O)O nih.gov |

| InChIKey | HJOGHUABHYACMH-UHFFFAOYSA-N nih.gov |

Spectroscopic data, such as that obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide detailed information about the molecular structure. nih.govresearchgate.net Mass spectrometry data confirms the molecular weight and fragmentation pattern of the molecule. spectrabase.com

Derivatives of this compound

The reactivity of the carboxylic acid group allows for the synthesis of a wide range of derivatives.

Esters

Esters of this compound are readily prepared through esterification with various alcohols. These derivatives have applications as intermediates in organic synthesis. For instance, the synthesis of ethyl 2-(4-(n-hexyloxy)phenyl)acetate has been reported. google.com

Amides

Amides of this compound can be synthesized by reacting the acid with amines. These compounds are of interest in medicinal chemistry and material science.

Structure

3D Structure

Properties

IUPAC Name |

2-hexoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-6-11-7-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOGHUABHYACMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069211 | |

| Record name | Acetic acid, (hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57931-25-6 | |

| Record name | 2-(Hexyloxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57931-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(hexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057931256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexyloxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (hexyloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Hexyloxy)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3QR43NTM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hexyloxy Acetic Acid and Its Analogues

Direct Synthesis Approaches to (Hexyloxy)acetic Acid

The direct synthesis of this compound can be approached through methods that either form the ether linkage first, followed by creation of the carboxylic acid, or methods that construct the ether linkage and the acid moiety in a concerted or sequential manner.

Iron-Catalyzed Aerobic Oxidation Pathways for Carboxylic Acid Formation

A prominent modern approach to synthesizing carboxylic acids is through the oxidation of primary alcohols, valued for its efficiency and alignment with sustainable chemistry principles. Iron, being an abundant and non-toxic metal, serves as an effective catalyst for this transformation. One established method utilizes a catalytic system of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and an alkali metal chloride (MCl) to oxidize primary alcohols to carboxylic acids using molecular oxygen (O₂) from the air as the terminal oxidant. organic-chemistry.org This reaction proceeds at room temperature and can provide high yields. organic-chemistry.org

For the synthesis of this compound, this pathway would begin with 2-(hexyloxy)ethanol as the primary alcohol precursor. The iron/TEMPO system facilitates the oxidation of the alcohol to the corresponding carboxylic acid. This method is advantageous as it often avoids the harsh conditions and stoichiometric, toxic oxidants (like chromium oxides) traditionally used for such conversions. organic-chemistry.orgnih.gov

Table 1: Key Features of Iron-Catalyzed Aerobic Oxidation for Carboxylic Acid Synthesis

| Catalyst System | Oxidant | Typical Conditions | Advantages |

|---|---|---|---|

| Fe(NO₃)₃·9H₂O / TEMPO / MCl | O₂ or Air | Room Temperature | High yields, sustainable oxidant, non-toxic catalyst. organic-chemistry.org |

| Cobalt Pincer Catalyst | Acceptorless Dehydrogenation | - | Good functional group tolerance. organic-chemistry.org |

Investigation of Alternative Synthetic Routes for Improved Yield and Selectivity

The Williamson ether synthesis remains the most fundamental and widely used method for preparing ethers, including alkoxyacetic acids. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. To synthesize this compound via this route, 1-hexanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form sodium hexoxide. This alkoxide then acts as a nucleophile, attacking an α-haloacetic acid derivative, typically sodium chloroacetate, to displace the chloride and form the ether linkage.

The reaction is generally robust, but its efficiency can be influenced by the choice of solvent, base, and temperature. Phase-transfer catalysts are sometimes employed in industrial settings to facilitate the reaction between the aqueous and organic phases, improving reaction rates and yields. A key consideration is the potential for side reactions, though for a primary alkoxide and a non-sterically hindered halide like chloroacetate, the SN2 pathway is strongly favored.

Synthesis of Advanced Alkoxyacetic Acid Derivatives

The this compound structure can be incorporated into more complex molecules where the carboxylic acid group serves as a handle for further functionalization or is revealed at a later synthetic stage.

Strategies for Carboxylic Acid Generation via Ester Cleavage in Complex Molecular Architectures

In the synthesis of complex molecules, a carboxylic acid may be temporarily "protected" as an ester to prevent it from interfering with other reactions. An ester of this compound, such as methyl (hexyloxy)acetate or ethyl (hexyloxy)acetate, can be incorporated into a larger molecular framework. The carboxylic acid can then be regenerated when needed through ester cleavage, most commonly via hydrolysis.

Base-catalyzed hydrolysis (saponification) using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol mixture is a standard method. Alternatively, acid-catalyzed hydrolysis can be employed. The choice of method depends on the stability of other functional groups within the molecule. This deprotection strategy is a cornerstone of multi-step organic synthesis, allowing for the late-stage introduction of a reactive carboxylic acid group.

Integration of this compound Moieties in Ligand Conjugation for Targeted Research

In the field of bioconjugation and targeted drug delivery, linker molecules are essential for connecting a targeting moiety (like an antibody) to a payload (like a drug). bohrium.com Aliphatic chains are often used as simple, flexible linkers. broadpharm.com this compound represents a functionalized aliphatic linker, where the hexyl ether portion provides a flexible, hydrophobic spacer, and the terminal carboxylic acid provides a crucial attachment point.

The carboxylic acid can be activated, for example with N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS), to react with primary amines on proteins or other biomolecules, forming stable amide bonds. thermofisher.com The length and nature of the linker can influence the properties of the final conjugate, including its stability, solubility, and how the payload is released. While more complex linkers exist (e.g., pH-sensitive or enzyme-cleavable), simple spacers like the (hexyloxy)acetate moiety are valuable for fundamental studies and applications where a stable, non-cleavable connection is desired.

Table 2: Role of this compound Moiety in Conjugation

| Component | Function | Example Application |

|---|---|---|

| Hexyloxy Group | Flexible, hydrophobic spacer | Positioning a payload away from a targeting antibody to reduce steric hindrance. |

| Carboxylic Acid Group | Reactive handle for conjugation | Formation of an amide bond with lysine residues on a protein. thermofisher.com |

Application of Green Chemistry Principles in this compound Synthesis Research

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to reduce or eliminate hazardous substances in chemical processes. yale.eduepa.gov

The iron-catalyzed aerobic oxidation described in section 2.1.1 is a prime example of a green synthetic method. It aligns with several key principles:

Catalysis : It uses a catalytic amount of an iron salt, which is superior to stoichiometric reagents. yale.eduacs.org

Safer Solvents and Auxiliaries : The reaction can often be run in more environmentally benign solvents.

Atom Economy : It utilizes molecular oxygen from the air as the oxidant, with water being the only byproduct, leading to high atom economy. rsc.org

Design for Energy Efficiency : The reaction proceeds under mild conditions, often at room temperature and ambient pressure, minimizing energy consumption. yale.edu

The Williamson ether synthesis can also be made greener. Traditional protocols may use hazardous solvents. Modern approaches focus on using less toxic solvents or developing surfactant-assisted methods that allow the reaction to proceed in aqueous media, significantly reducing the environmental impact. researchgate.net Using phase-transfer catalysis can also improve efficiency, reducing waste and energy use. By applying these principles, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner. researchgate.netchegg.com

Structural Elucidation and Rational Derivative Design in Chemical Research

Advanced Spectroscopic and Spectrometric Techniques for Structural Confirmation of (Hexyloxy)acetic Acid

The unambiguous determination of a chemical structure is paramount in research. For this compound, a combination of spectroscopic and spectrometric techniques provides the necessary evidence to confirm its molecular identity. These methods analyze the interaction of the molecule with electromagnetic radiation and its behavior under ionization, respectively, to piece together a comprehensive structural picture.

Key identification properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-hexoxyacetic acid | PubChem nih.gov |

| Molecular Formula | C₈H₁₆O₃ | PubChem nih.gov |

| Molecular Weight | 160.21 g/mol | PubChem nih.gov |

| CAS Number | 57931-25-6 | PubChem nih.gov |

| Canonical SMILES | CCCCCCOCC(=O)O | PubChem nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. In ¹³C NMR spectroscopy, the carbon atoms of this compound would produce distinct signals corresponding to each unique carbon environment. libretexts.org The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically in the 165-185 δ range), while the carbons of the hexyl chain and the methylene (B1212753) group adjacent to the ether oxygen would have characteristic chemical shifts confirming the connectivity. libretexts.orgresearchgate.net Public databases confirm that ¹³C NMR spectral data are available for this compound. nih.gov

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound would exhibit several characteristic bands. A very broad absorption between 2500-3300 cm⁻¹ is the hallmark of the O-H bond stretch in a hydrogen-bonded carboxylic acid. libretexts.orgspectroscopyonline.com A strong, sharp peak between 1710-1760 cm⁻¹ corresponds to the C=O (carbonyl) stretch. libretexts.orgorgchemboulder.com Additionally, a distinct C-O stretching vibration, characteristic of the ether linkage and the carboxylic acid, would be visible in the 1320-1210 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. escholarship.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 160. Analysis of the fragmentation pattern would further support the proposed structure, revealing characteristic losses corresponding to the hexyl group and the carboxylic acid moiety. researchgate.net

Principles of Derivative Design for Alkoxyacetic Acids

Alkoxyacetic acids serve as versatile scaffolds in chemical synthesis. Their structure, featuring a lipophilic alkyl chain, a flexible ether linkage, and a reactive carboxylic acid handle, allows for systematic modification. The goal of derivative design is to rationally alter these components to fine-tune the physicochemical and biological properties of the molecule for specific applications, such as improving efficacy in drug discovery or altering material properties.

Exploration of Branched-Chain Carboxylic Acid Derivative Modifications

A primary strategy in derivative design involves the introduction of branched chains into the molecular structure. google.com For alkoxyacetic acids, this can be achieved by utilizing branched-chain alcohols in the initial synthesis or by modifying the acetate (B1210297) backbone. google.comgoogle.com Patents related to the synthesis of similar compounds describe processes that accommodate straight or branched-chain alkyl groups, highlighting the chemical feasibility of creating such analogs. google.comgoogleapis.com

The introduction of branching has profound effects on a molecule's properties:

Steric Hindrance: Branched chains can introduce steric bulk, which can influence the molecule's ability to interact with biological targets like enzyme active sites or receptors. This can be used to enhance selectivity or modulate binding affinity.

Solubility: Branching can disrupt crystal lattice packing, often leading to lower melting points and increased solubility in non-polar solvents compared to their straight-chain isomers.

Metabolic Stability: The presence of branched chains, particularly at positions susceptible to metabolic oxidation, can block or slow down metabolic pathways, thereby increasing the in vivo half-life of a compound.

Strategic Linker Design and Compositional Variations in Bifunctional Compounds

Bifunctional molecules are engineered constructs that contain two distinct functional moieties connected by a linker. wuxibiology.com A prominent class of such molecules are Proteolysis Targeting Chimeras (PROTACs), which consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected via a linker. wuxibiology.comgoogle.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. google.com

The alkoxyacetic acid motif is an excellent candidate for use as a linker in such bifunctional compounds. asinex.com The carboxylic acid group provides a convenient attachment point for one of the ligands, while the alkoxy end can be functionalized to connect to the second ligand. The design of the linker is not merely about connecting two ends; it is a critical determinant of the final molecule's activity. asinex.com

Strategic considerations for using alkoxyacetic acid-based linkers include:

Length and Flexibility: The length of the alkyl chain (e.g., varying from butoxy to hexyloxy to octyloxy) dictates the distance and spatial orientation between the two ligands. This is crucial for achieving the optimal geometry for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Composition and Rigidity: The simple alkyl chain of this compound provides significant flexibility. In some designs, more rigid linkers are desired to pre-organize the molecule in a specific conformation. This can be achieved by incorporating cyclic structures (e.g., piperidine) or double/triple bonds within the linker. asinex.com

| Linker Design Variation | Purpose in Bifunctional Molecules | Example Component |

| Varying Alkyl Chain Length | Optimizes distance between terminal ligands for effective ternary complex formation. | Butoxy, Hexyloxy, Octyloxy |

| Incorporating Rigid Elements | Restricts conformational flexibility to favor a bioactive conformation. | Piperidine, Piperazine asinex.com |

| Introducing Polar Groups | Modulates solubility and cell permeability. | Polyethylene (B3416737) glycol (PEG) chains, Amides asinex.com |

| Terminal Functional Groups | Provides points of attachment for the two active ligands. | Carboxylic Acids, Amines, Alcohols asinex.com |

Computational Approaches to Predict Structural Influence on Reactivity and Interactions

Modern chemical research heavily relies on computational modeling to predict how structural changes will affect a molecule's behavior, thereby guiding synthetic efforts and reducing trial-and-error experimentation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in chemical structure with changes in a specific property, such as biological activity or toxicity. nih.govresearchgate.net For alkoxyethanols and their alkoxyacetic acid metabolites, QSAR models have been developed to predict potential developmental toxicity. researchgate.netcadaster.eu By analyzing a large dataset of known compounds, these models can identify structural fragments or physicochemical parameters that are associated with a particular outcome, allowing for the in silico screening of novel derivatives before they are synthesized. nih.govecetoc.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.comfrontiersin.org DFT calculations can provide deep insights into reaction mechanisms, transition state energies, and the distribution of electron density within a molecule. mdpi.comuji.es For alkoxyacetic acids, DFT could be used to study their decomposition pathways or to model their interaction with a biological target at the atomic level. uji.es This allows researchers to predict how structural modifications, such as adding a branched chain, would influence the molecule's stability and binding affinity.

| Computational Method | Application for Alkoxyacetic Acid Derivatives | Key Insights Provided |

| QSAR | Predicting biological effects like toxicity. nih.govresearchgate.net | Correlation of structural features with activity/toxicity; prioritization of compounds for synthesis. |

| PBK Modeling | Simulating in vivo kinetics and dosimetry. nih.gov | Prediction of absorption, distribution, metabolism, and excretion (ADME) properties. |

| DFT | Analyzing chemical reactivity and interaction energies. mdpi.comfrontiersin.org | Understanding reaction mechanisms, stability, and the electronic basis of molecular interactions. |

Advanced Analytical Methodologies for Hexyloxy Acetic Acid Quantification and Profile Analysis

Sophisticated Spectrometric Detection and Identification

Following chromatographic separation, sensitive and selective detectors are required for the quantification and identification of (Hexyloxy)acetic acid.

Mass spectrometry, particularly when coupled with GC (GC-MS) or LC (LC-MS), is the gold standard for the analysis of alkoxyacetic acids. nih.govoup.com MS offers unparalleled sensitivity and selectivity, allowing for the detection of trace amounts of this compound in complex samples. nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules. The resulting mass spectrum provides information about the molecular weight of the compound.

For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific parent ion corresponding to the analyte of interest is selected and subjected to fragmentation. The resulting pattern of fragment ions (daughter ions) serves as a molecular fingerprint, providing definitive structural confirmation. cdc.gov Methods using GC-MS with selected ion monitoring (SIM) can achieve detection limits in the low ng/mL range for alkoxyacetic acids. nih.govoup.com

UV-Visible detectors are commonly used in HPLC systems. The carboxyl group (-COOH) of carboxylic acids exhibits a characteristic UV absorption in the range of 200-215 nm. shimadzu.bejove.comshimadzu.com This absorption corresponds to an n→π* electronic transition. jove.com While this provides a straightforward method for detection, the absorption is relatively weak and occurs at a low wavelength where interference from other compounds in the sample or the mobile phase can be an issue. jove.comlibretexts.org

Conductivity Detection: This detector is primarily used in ion chromatography for the analysis of ionic species. thermofisher.com It measures the electrical conductivity of the eluent as it exits the column. When an ionic analyte like the (Hexyloxy)acetate anion elutes, the conductivity of the solution changes, generating a signal. To enhance sensitivity for weak acids, a technique called suppressed conductivity is often used. nih.gov In this approach, a suppressor device reduces the background conductivity of the eluent, thereby amplifying the signal from the analyte. thermofisher.com

Differential Refractive Index (DRI) Detection: A DRI detector is considered a "universal" detector because it responds to nearly every analyte. biotechfluidics.comshimadzu.comlabcompare.com It works by measuring the difference in the refractive index between the pure mobile phase (in a reference cell) and the mobile phase containing the analyte as it elutes from the column (in a sample cell). shimadzu.com While versatile, DRI detectors have some significant limitations. They are generally less sensitive than UV or MS detectors and are highly sensitive to temperature and pressure fluctuations. shimadzu.com A major drawback is their incompatibility with gradient elution, as the changing mobile phase composition would cause a constantly shifting baseline. shimadzu.comhitachi-hightech.com

| Detection Method | Principle of Operation | Selectivity | Sensitivity | Key Application/Limitation |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | High | Very High | Provides structural information (especially with MS/MS). cdc.gov |

| UV/Vis Spectroscopy | Measures absorbance of UV/Vis light by the carboxyl group. jove.com | Moderate | Moderate | Absorbance is weak and at a low wavelength (200-215 nm). jove.comlibretexts.org |

| Conductivity | Measures the electrical conductivity of the eluent. | High (for ions) | High (with suppression) | Primarily used with ion chromatography. thermofisher.com |

| Differential Refractive Index (DRI) | Measures the difference in refractive index between sample and reference. shimadzu.com | Low (Universal) | Low | Cannot be used with gradient elution. shimadzu.com |

Method Validation and Performance Characteristics in Rigorous Academic Research

The validation of any analytical method is a critical process to ensure that the measurements are reliable, accurate, and reproducible. For a compound such as this compound, this process involves a comprehensive evaluation of several performance characteristics to demonstrate its suitability for a specific analytical purpose. In academic research, where the integrity of data is paramount, rigorous method validation is indispensable. This section will detail the key validation parameters, including the determination of detection and quantitation limits, and the assessment of precision, accuracy, and recovery, particularly within complex sample matrices.

Determination of Limits of Quantitation (LOQ) and Limits of Detection (LOD)

The limit of detection (LOD) and the limit of quantitation (LOQ) are fundamental performance characteristics in chemical analysis. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. nih.govloesungsfabrik.de The LOQ, on the other hand, is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy. nih.govloesungsfabrik.de

Several approaches can be employed to determine the LOD and LOQ. A common method involves the analysis of a series of calibration standards at decreasing concentrations. The LOD is often estimated as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is typically established at a signal-to-noise ratio of 10:1. loesungsfabrik.de

In the context of analyzing alkoxyacetic acids, such as methoxy-, ethoxy-, and butoxyacetic acid, gas chromatography-mass spectrometry (GC/MS) has been utilized. For these compounds, the limits of detection were found to be 0.055 µg/mL, 0.183 µg/mL, and 0.009 µg/mL, respectively. nih.gov Another study focusing on short-chain fatty acids using high-performance liquid chromatography with a diode-array detector (HPLC-DAD) reported LOD and LOQ values for acetic acid of 0.14 mg/mL and 0.44 mg/mL, respectively. mdpi.com For the analysis of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography/mass spectrometry (LC/MS), the lower limit of quantification ranged from 0.2 µg/mL to 2.9 µg/mL, and the limit of detection ranged from 0.03 µg/mL to 0.7 µg/mL for a suite of 24 organic acids. nih.gov

These values are influenced by the analytical technique employed, the sample matrix, and the specific instrumentation used. For this compound, it would be expected that a sensitive technique like LC-MS/MS would yield low µg/mL or even ng/mL detection and quantitation limits.

| Compound | Analytical Technique | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Methoxyacetic Acid | GC/MS | Urine | 0.055 µg/mL | - | nih.gov |

| Ethoxyacetic Acid | GC/MS | Urine | 0.183 µg/mL | - | nih.gov |

| Butoxyacetic Acid | GC/MS | Urine | 0.009 µg/mL | - | nih.gov |

| Acetic Acid | HPLC-DAD | Chicken Feces | 0.14 mg/mL | 0.44 mg/mL | mdpi.com |

| Various Organic Acids | LC/MS | Biomass Hydrolysate | 0.03 - 0.7 µg/mL | 0.2 - 2.9 µg/mL | nih.gov |

Assessment of Analytical Precision, Accuracy, and Recovery in Complex Matrices

Precision, accuracy, and recovery are critical parameters for validating the performance of an analytical method, especially when dealing with complex matrices that can introduce interferences.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). gavinpublishers.com

Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.gov

Recovery is the percentage of the true concentration of a substance that is retrieved during the analytical procedure. It is a measure of the extraction efficiency and the effect of the sample matrix on the analytical signal. nih.gov

For the analysis of alkoxyacetic acids in urine, a GC/MS method demonstrated pooled coefficients of variation of 5.55% for methoxyacetic acid, 6.37% for ethoxyacetic acid, and 6.41% for butoxyacetic acid over a concentration range of 0.3-200 µg/mL. The average recoveries for these compounds were between 99% and 101%. nih.gov In a study on short-chain carboxylic acids in a bio-oil based matrix using LC-MS, the acceptance limit for precision was set at 25% RSD, and for trueness (a measure of accuracy), it was 80-120%. theseus.fi The analysis of 24 organic acids in biomass hydrolysate by LC/MS showed relative standard deviations ranging from 0.4% to 9.2% for intra-day precision and 2.1% to 22.8% for inter-day precision. The analyte recoveries from a spiked hydrolysate were generally within the acceptable range of 70% to 130%. nih.gov

| Compound/Analyte Class | Analytical Technique | Matrix | Precision (RSD/CV) | Accuracy/Recovery (%) | Source |

|---|---|---|---|---|---|

| Alkoxyacetic Acids | GC/MS | Urine | 5.55 - 6.41% | 99 - 101% | nih.gov |

| Short-Chain Carboxylic Acids | LC-MS | Bio-oil | < 25% | 80 - 120% | theseus.fi |

| Organic Acids | LC/MS | Biomass Hydrolysate | 0.4 - 9.2% (intra-day) 2.1 - 22.8% (inter-day) | 70 - 130% | nih.gov |

Application of Analytical Methods in Specific Research Contexts (e.g., Biomass Hydrolysate Analysis)

The analysis of organic acids, including compounds structurally related to this compound, is of significant interest in the context of biomass conversion processes. During the hydrolysis of lignocellulosic biomass, various organic acids are formed as byproducts. mdpi.com These acids can act as inhibitors to downstream fermentation processes, making their quantification crucial for process optimization.

Biomass hydrolysate represents a highly complex matrix containing a wide variety of compounds, including sugars, lignin (B12514952) degradation products, and other organic acids. This complexity necessitates the use of robust and selective analytical methods. Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful tool for this application due to its high sensitivity and selectivity. nih.gov

A study on the analysis of 24 organic acids in dilute acid pretreated biomass hydrolysate employed an LC/MS method with a simple sample preparation of filtration and dilution. The method was rapid, with a 12-minute isocratic elution, allowing for high sample throughput. The validation of this method demonstrated its suitability for the fast determination of organic acids in this challenging matrix, with acceptable precision, accuracy, and recovery for most of the tested analytes. nih.gov

While no specific methods for the analysis of this compound in biomass hydrolysate have been reported, the methodologies developed for other organic and short-chain carboxylic acids provide a strong foundation. A reversed-phase HPLC method with UV detection or, for higher sensitivity and specificity, an LC-MS/MS method, would likely be suitable. The development and validation of such a method would follow the principles outlined in the preceding sections, with particular attention to matrix effects and the establishment of appropriate sample cleanup procedures to ensure accurate and reliable quantification.

Reaction Mechanism Investigations and Theoretical Chemistry Studies of Hexyloxy Acetic Acid

Kinetic Studies of (Hexyloxy)acetic Acid and Its Transformations

Kinetic studies are crucial for quantifying the rates of chemical reactions and understanding how factors like temperature, concentration, and catalysts influence these rates. While specific kinetic data for this compound are not extensively documented in publicly available literature, the kinetics of its transformations can be inferred from studies on analogous alkoxyacetic acids and other carboxylic acids.

Transformations of this compound, such as esterification, are typically subject to kinetic control. For instance, the acid-catalyzed esterification with an alcohol is a reversible reaction. The rate of this reaction is dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst.

A generalized rate law for such a reaction can be expressed as: Rate = k[ this compound ]^a [ Alcohol ]^b [ Catalyst ]^c

The reaction orders (a, b, and c) are determined experimentally. For many acid-catalyzed esterification reactions, the reaction is first order with respect to the carboxylic acid and the alcohol.

Table 1: Representative Kinetic Parameters for the Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Apparent Activation Energy (kJ/mol) | Reference Compound |

|---|---|---|---|---|

| Acetic Acid | 1-Methoxy-2-propanol | Amberlyst-35 | 62.0 ± 0.2 | Acetic Acid mdpi.com |

The presence of the hexyloxy group, an ether linkage, can influence the reaction kinetics compared to a simple alkyl carboxylic acid. The electron-donating nature of the ether oxygen may slightly affect the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon, thereby subtly altering reaction rates. Studies on the esterification of glycol ethers with acetic acid have provided insights into the kinetics of reactions involving ether linkages, suggesting that these reactions can be effectively modeled using kinetic frameworks like the Langmuir-Hinshelwood model for heterogeneous catalysis. researchgate.net

Elucidation of Reaction Pathways and Identification of Reactive Intermediate Species

Understanding the stepwise sequence of bond-breaking and bond-forming events, known as the reaction pathway, is fundamental to mechanistic chemistry. For this compound, its reactions will proceed through various reactive intermediates, which are typically short-lived, high-energy species.

A common reaction for carboxylic acids is nucleophilic acyl substitution . In an acid-catalyzed esterification of this compound, the reaction pathway involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate . This intermediate is a key reactive species in the reaction pathway.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and form the final ester product.

Reactive intermediates are often not directly observable due to their transient nature. Their existence is typically inferred through spectroscopic methods or trapping experiments. In the context of alkoxyacetic acids, other potential reactive intermediates could include acylium ions under strongly acidic conditions or carboxylate anions in basic media. For instance, in decarboxylation reactions, carbocation intermediates can be generated from carboxylic acids. aiche.org

Application of Computational Chemistry and Quantum Mechanical Calculations in Mechanistic Analysis

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, products, transition states, and intermediates.

For this compound, computational studies can:

Predict Reaction Geometries: Optimize the three-dimensional structures of all species involved in a reaction.

Calculate Reaction Energetics: Determine the activation energies and reaction enthalpies, which can provide insights into the feasibility and kinetics of a reaction pathway. For example, computational studies on the deoxygenation of acetic acid over molybdenum carbide catalysts have been used to calculate reaction pathway energetics. researchgate.net

Visualize Transition States: Identify the geometry of the highest energy point along the reaction coordinate, which is crucial for understanding how bonds are formed and broken.

Analyze Electronic Structure: Investigate properties like charge distribution and molecular orbitals to understand the reactivity of the molecule.

Table 2: Examples of Computational Methods Applied to Carboxylic Acid Reactions

| Computational Method | Application | Focus of Study |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction pathways | Deoxygenation mechanism of acetic acid researchgate.net |

These computational approaches can be particularly valuable for studying the influence of the hexyloxy group on the reactivity of the carboxylic acid moiety. For instance, calculations could quantify the inductive and steric effects of the ether linkage on the stability of intermediates and transition states.

Mechanistic Research on Acyl Transfer Reactions Involving Carboxylic Acids

Acyl transfer reactions are a fundamental class of reactions for carboxylic acids and their derivatives, including this compound. These reactions involve the transfer of an acyl group (R-C=O) from a donor to an acceptor molecule. Esterification, amidation, and anhydride formation are all examples of acyl transfer reactions.

The mechanism of acyl transfer reactions generally proceeds through a tetrahedral intermediate , as described in the context of esterification. The reactivity of the carboxylic acid derivative in these reactions is a key factor. Carboxylic acids themselves are moderately reactive acylating agents. Their reactivity can be enhanced by converting them into more reactive species, such as acyl chlorides or anhydrides.

Enzymes can also catalyze acyl transfer reactions with high specificity and efficiency. For example, lipases are widely used to catalyze the synthesis of esters from carboxylic acids and alcohols. In such biocatalytic systems, the acyl transfer often proceeds via an acyl-enzyme intermediate. Studies on the enzymatic kinetic resolution of chiral amines have utilized 2-alkoxyacetates as acylating agents, demonstrating the utility of this class of compounds in biocatalysis. The presence of the alkoxy group can influence the binding of the substrate to the enzyme's active site and affect the rate and selectivity of the acyl transfer.

Biological and Pharmacological Research of Hexyloxy Acetic Acid Derivatives

Role as Synthetic Intermediates in the Development of Biologically Active Compounds

(Hexyloxy)acetic acid, as a carboxylic acid derivative, belongs to a class of compounds that are pivotal as synthetic intermediates in the pharmaceutical industry. Carboxylic acids and their derivatives are fundamental building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Their utility stems from their reactivity, allowing for a variety of chemical transformations to build more complex molecules. For instance, they are crucial in the manufacture of peptide drugs, protein-based drugs, and other derivatives used in treating conditions like cancer, autoimmune diseases, and cardiovascular diseases.

While specific examples detailing the use of this compound as a direct intermediate in the synthesis of named, commercially available drugs are not extensively documented in the public literature, the broader class of alkoxyacetic acids and related carboxylic acids are recognized for their role in organic and drug syntheses. These intermediates are often employed to introduce specific lipophilic or hydrophilic properties to a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. The hexyl group in this compound, for example, would impart significant lipophilicity.

Investigations in Targeted Protein Degradation (PROTAC) Technology

Targeted protein degradation utilizing proteolysis-targeting chimeras (PROTACs) has emerged as a groundbreaking therapeutic strategy. PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's own ubiquitin-proteasome system (UPS). wikipedia.orgportlandpress.com A PROTAC molecule typically consists of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. wikipedia.org This dual binding action brings the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the POI, which subsequently marks it for degradation by the 26S proteasome. wikipedia.orgportlandpress.com

Design and Synthesis of this compound Moieties in E3 Ubiquitin Ligase Recruiting Ligands

The design of PROTACs involves the careful selection and synthesis of the POI ligand, the E3 ligase ligand, and the linker that connects them. The linker's length, composition, and attachment points are critical determinants of a PROTAC's efficacy and selectivity. explorationpub.com Linkers composed of polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common, offering flexibility and synthetic accessibility. nih.gov The incorporation of ether chains within the linker, as would be the case with a this compound moiety, can be crucial for achieving potent degradation, particularly for certain targets where longer, more flexible linkers are required. nih.govarxiv.org

While the direct incorporation of a this compound moiety into a publicly disclosed PROTAC is not explicitly detailed in the provided research, the principles of linker design suggest its potential utility. The synthesis of PROTACs often involves coupling a carboxylic acid-containing linker to an amine on either the POI ligand or the E3 ligase ligand. researchgate.net Alkoxyacetic acids can serve as building blocks for such linkers. The synthesis of E3 ligase ligands, particularly for commonly recruited ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), has been extensively reviewed, with various synthetic routes available for their functionalization and attachment to linkers. researchgate.netnih.govsemanticscholar.orgpatrinum.ch

Cellular and Molecular Mechanisms of Protein Degradation Induced by this compound-Containing PROTACs (e.g., IAPs, HDACs)

PROTACs have been successfully developed to target a range of proteins, including Inhibitor of Apoptosis Proteins (IAPs) and Histone Deacetylases (HDACs).

IAP-recruiting PROTACs , also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), utilize IAP antagonists as the E3 ligase ligand. nih.gov These PROTACs can induce the degradation of their target proteins and, in some cases, the IAP E3 ligase itself through auto-ubiquitination. sigmaaldrich.com The degradation mechanism relies on the formation of a stable ternary complex between the target protein, the PROTAC, and the IAP E3 ligase (e.g., cIAP1 or XIAP). nih.govnih.gov This proximity induces the ubiquitination of the target protein, leading to its proteasomal degradation. nih.gov The development of IAP-recruiting PROTACs is a strategy to overcome resistance mechanisms associated with other E3 ligases, such as low expression levels of CRBN or VHL in certain cancer cell lines. nih.gov

HDAC-recruiting PROTACs offer an alternative to traditional HDAC inhibitors by inducing the degradation of HDAC enzymes. medcraveonline.commdpi.com This approach can eliminate both the enzymatic and non-enzymatic scaffolding functions of HDACs. researchgate.net The cellular mechanism involves the PROTAC-mediated formation of a ternary complex between the HDAC protein and an E3 ligase (commonly VHL or CRBN), leading to the ubiquitination and subsequent degradation of the HDAC. mdpi.comnih.govacs.org This degradation results in an increase in global histone acetylation and can induce cell cycle arrest and apoptosis in cancer cells. medcraveonline.comnih.gov Interestingly, the degradation of HDACs can also lead to the "collateral" degradation of other proteins within the HDAC-containing corepressor complexes. medcraveonline.com

Structure-Activity Relationship (SAR) Studies to Optimize Biological Efficacy in PROTAC Development

The biological efficacy of a PROTAC is highly dependent on its structure, and extensive structure-activity relationship (SAR) studies are often required for optimization. The linker plays a crucial role in this regard, with its length and chemical composition significantly influencing the stability and geometry of the ternary complex, which in turn affects the efficiency of protein degradation. explorationpub.comarxiv.org

For instance, studies have shown that for some targets, longer linkers containing alkyl or ether chains are necessary to achieve potent degradation, while shorter linkers may lead to steric clashes that prevent the formation of a productive ternary complex. explorationpub.comnih.gov The composition of the linker, such as the inclusion of ether oxygens (as in a this compound-based linker), can impact the physicochemical properties of the PROTAC, including its solubility and cell permeability. The flexibility imparted by such linkers can be critical for allowing the POI and E3 ligase to adopt a favorable orientation for ubiquitination. arxiv.org SAR studies on PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase have demonstrated that even subtle changes in the linker or the attachment point of the E3 ligase ligand can significantly impact degradation activity. nih.govresearchgate.net

Metabolism and Disposition Studies of Alkoxyacetic Acids as Environmental or Biological Metabolites (e.g., Ethylene (B1197577) Glycol Ether Metabolites)

This compound is an example of an alkoxyacetic acid. This class of compounds is relevant in toxicology as they are known metabolites of ethylene glycol ethers, a group of industrial solvents. nih.govescholarship.orgtandfonline.comresearchgate.net The metabolism of ethylene glycol ethers typically involves oxidation to the corresponding alkoxyacetic acid. nih.govresearchgate.net

Studies on ethylene glycol monohexyl ether (EGHE), a compound structurally related to the precursor of this compound, have shown that it is rapidly and extensively metabolized, with renal excretion being the primary route of elimination for its metabolites. bohrium.com Following intravenous or cutaneous administration in rats and rabbits, EGHE is metabolized to several compounds, with no free EGHE detected in the urine. bohrium.com

A study on ethylene glycol 2-ethylhexyl ether (EGEHE) in rats and mice provides further insight into the disposition of long-chain glycol ethers. nih.govescholarship.orgtandfonline.comresearchgate.net EGEHE was well-absorbed after oral administration and rapidly excreted in the urine. nih.govescholarship.orgtandfonline.comresearchgate.net It was extensively metabolized, with the parent compound being virtually absent in the urine. nih.govescholarship.orgtandfonline.comresearchgate.net Interestingly, in this particular study, the corresponding alkoxyacetic acid metabolite was not detected, which may be due to the specific structure of EGEHE or the analytical methods used. nih.govescholarship.orgtandfonline.comresearchgate.net However, for other shorter-chain glycol ethers, the formation of alkoxyacetic acid metabolites is a well-established metabolic pathway. researchgate.net

The clearance of glycol ethers in rat hepatocytes has been shown to increase with the length and size of the alkyl side chain. nih.gov This suggests that longer-chain glycol ethers like those that would form this compound are readily metabolized.

| Glycol Ether | Primary Metabolite | Key Findings | Species Studied |

|---|---|---|---|

| Ethylene Glycol 2-Ethylhexyl Ether (EGEHE) | Not specified, but extensively metabolized | Well-absorbed orally, rapidly excreted in urine. Alkoxyacetic acid metabolite not detected in this study. nih.govescholarship.orgtandfonline.comresearchgate.net | Rats, Mice |

| Ethylene Glycol Monohexyl Ether (EGHE) | Multiple urinary metabolites | Significant percutaneous absorption, rapidly and extensively metabolized. bohrium.com | Rats, Rabbits |

| Shorter-chain Ethylene Glycol Ethers (e.g., 2-methoxyethanol, 2-ethoxyethanol) | Methoxyacetic acid, Ethoxyacetic acid | Metabolism to the corresponding alkoxyacetic acid is a major pathway. researchgate.net | Rats |

Broader Pharmacological Research on Carboxylic Acid Derivatives (e.g., Antiviral, Anti-cancer, Antioxidant Activities)

Carboxylic acid derivatives represent a vast and diverse class of compounds with a wide range of pharmacological activities.

Antiviral Activity: The synthesis of novel antiviral agents often involves the use of carboxylic acid derivatives as key structural motifs or intermediates. alfa-chemistry.comnih.govscispace.com For example, phenoxy acetic acid derivatives have been synthesized and evaluated for their in vitro antiviral activity. nih.govresearchgate.net While the specific compounds in that study did not show significant antiviral efficacy, the general approach highlights the interest in this chemical class for antiviral drug discovery. nih.gov

Anti-cancer Activity: Numerous studies have demonstrated the anti-cancer potential of various carboxylic acid derivatives. nih.govekb.egmdpi.com For instance, certain N-heteroaryl acetic acid salts have been investigated as histone deacetylase inhibitors with cytotoxic effects against breast cancer cells. nih.gov Acetic acid has been used as a mediator in the one-pot synthesis of novel pyrazolyl s-triazine derivatives that have shown efficacy against triple-negative breast cancer cells by targeting the EGFR/PI3K/AKT/mTOR signaling pathway. nih.gov Furthermore, acetic acid-modified polysaccharide nanoparticles have been developed as a drug delivery system for anticancer agents, demonstrating good biocompatibility and enhanced antitumor efficacy in vitro. scielo.br

Applications in Materials Science and Industrial Processes Research

Research into Surfactant Properties and Emulsion Stabilization Using (Hexyloxy)acetic Acid and Its Derivatives

This compound belongs to the class of ether carboxylates, a group of surfactants known for their versatile properties. These molecules possess both a non-ionic character, due to the ether linkages, and a pH-responsive anionic character from the carboxylic acid headgroup. This dual nature makes them effective in a wide range of conditions.

Research into short-chain ether carboxylates indicates that they function as surface-active agents, reducing the surface tension of water. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles. Below the CMC, surfactants align at the surface, significantly lowering surface tension. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution wikipedia.orgsemanticscholar.org. The CMC is a crucial parameter for applications like detergency, emulsification, and foaming.

The general trend for surfactants is that the CMC decreases as the length of the hydrophobic alkyl chain increases. Since this compound has a C6 alkyl chain, its CMC is expected to be higher than that of its longer-chain counterparts but still demonstrate significant surface activity.

Table 1: Representative Physicochemical Properties of Related Anionic Surfactants

| Surfactant | Structure | CMC (mmol/L) | Surface Tension at CMC (γcmc) (mN/m) |

|---|---|---|---|

| Sodium Octyl Sulfate | CH₃(CH₂)₇OSO₃Na | ~130 | - |

| Sodium Dodecyl Sulfate (SDS) | CH₃(CH₂)₁₁OSO₃Na | 8.3 | ~38 |

| Branched C13 Ether Carboxylate (A13EC5-Na) | C₁₃H₂₇(OCH₂CH₂)₅OCH₂COONa | 0.2-0.3 | ~27 |

| Linear C12 Ether Carboxylate (A12EC5-Na) | CH₃(CH₂)₁₁(OCH₂CH₂)₅OCH₂COONa | 0.3-0.4 | ~29 |

Note: This table presents data for structurally related surfactants to illustrate typical values. Data for this compound is not specified in the cited sources. wikipedia.orgresearchgate.net

In emulsion stabilization, the amphiphilic nature of this compound and its salts allows them to adsorb at the oil-water interface, creating a film that prevents droplets from coalescing. This reduces the interfacial tension between the two immiscible phases, which is a key factor in forming and stabilizing emulsions . The stability of these emulsions is influenced by factors such as pH, which affects the ionization of the carboxylic acid headgroup, and the presence of electrolytes colonialchem.com. The ether linkage in the molecule generally provides good stability in the presence of hard water ions (Ca²⁺, Mg²⁺) compared to simple carboxylate soaps nih.gov.

Role of Alkoxyacetic Acid Esters in Catalyst Design and Olefin Polymerization Processes as Electron Donors

In the field of polymer chemistry, particularly in the production of polyolefins like polypropylene, Ziegler-Natta catalysts are of paramount importance. The performance of these catalysts, especially their stereoselectivity for producing highly crystalline polymers, is greatly enhanced by the inclusion of electron donors dntb.gov.uaresearchgate.net. These electron donors are typically organic compounds containing oxygen, such as esters and ethers, which coordinate to the active sites of the catalyst.

Internal electron donors are incorporated into the solid catalyst component during its preparation. They play a crucial role in determining the distribution of active sites and deactivating non-stereospecific sites, leading to polymers with high isotacticity researchgate.netnih.gov. Common internal donors include phthalates, succinates, diol esters, and 1,3-diethers chemrxiv.orgrsc.org.

Esters of alkoxyacetic acids, such as ethyl (hexyloxy)acetate, possess the structural features of effective electron donors: one or more oxygen atoms (in the ether and ester groups) capable of donating lone pairs of electrons. These oxygen atoms can coordinate with the magnesium dichloride support or the titanium active centers of the catalyst nih.gov. This interaction can influence the stereochemistry of the polymer chain by sterically hindering the approaching monomer to a specific orientation.

While the literature extensively covers various ester and ether compounds as internal donors dntb.gov.uanih.gov, specific research detailing the use of this compound esters in this application is limited. However, the fundamental chemistry of this class of compounds suggests their potential utility. The combination of an ether and an ester functional group within a single molecule is a feature of some advanced electron donors. The effectiveness of such a donor would depend on its electronic and steric properties, including the length and bulkiness of the alkoxy group, which can be tailored to optimize catalyst performance nih.gov.

Table 2: Common Classes of Internal Electron Donors in Ziegler-Natta Catalysis

| Class of Electron Donor | Example | Key Structural Feature | Primary Role |

|---|---|---|---|

| Aromatic Esters (Phthalates) | Diisobutyl phthalate | Two ester groups on a benzene ring | Enhance stereoselectivity and activity |

| Aliphatic Esters (Succinate) | Diisobutyl 2,3-diisopropylsuccinate | Diester of a substituted succinic acid | High stereoselectivity, control of molecular weight distribution |

| 1,3-Diethers | 9,9-bis(methoxymethyl)fluorene | Two ether groups separated by three carbons | High stereoselectivity, often without an external donor |

| Alkoxyacetic Acid Esters (Potential) | Ethyl (hexyloxy)acetate | Combined ether and ester functionalities | Potential to influence active site stereochemistry |

Note: This table lists established classes of electron donors and the potential role of alkoxyacetic acid esters based on their chemical structure. dntb.gov.uanih.govchemrxiv.org

Exploration of Other Emerging Industrial Applications and Chemical Synthesis Roles

Beyond its potential use in surfactants and catalysis, this compound serves as a versatile building block in organic synthesis. Carboxylic acids are fundamental starting materials for a wide range of chemical transformations, allowing for the synthesis of more complex molecules lookchem.com.

One area of application is in the synthesis of active pharmaceutical ingredients (APIs). Chemical suppliers list this compound as a pharmaceutical intermediate, indicating its use in the construction of drug molecules researchgate.net. The combination of a lipid-soluble hexyl ether tail and a reactive carboxylic acid handle makes it a useful fragment for modifying the pharmacokinetic properties of a potential drug, such as its solubility and membrane permeability.

In the agrochemical industry, related phenoxyacetic acid derivatives are known to have herbicidal activity researchgate.netgoogle.com. For example, 4-chloro-2-methylphenoxyacetic acid (MCPA) is a widely used herbicide google.com. The synthesis of such compounds often involves the reaction of a phenol with a haloacetic acid salt google.comgoogle.com. By analogy, this compound could be used to synthesize novel herbicides or pesticides where the hexyloxy group modifies the biological activity and environmental fate of the molecule.

Furthermore, the carboxylic acid group of this compound can be readily converted into other functional groups, such as esters, amides, and acid chlorides. This reactivity makes it a useful starting material for producing a variety of specialty chemicals. For instance, the esterification of related cyclohexyloxyacetic acid derivatives has been explored for the synthesis of fragrances . The hexyl ether moiety would impart a specific lipophilicity and potentially a unique odor profile to the resulting ester.

The compound can also be seen as a functional organic building block, where the ether and acid groups can be used to construct more complex molecular architectures for materials science or other specialized applications .

Future Research Directions and Unaddressed Challenges in Hexyloxy Acetic Acid Studies

Development of Innovative and Sustainable Synthetic Methodologies

Future research in the synthesis of (Hexyloxy)acetic acid is geared towards developing more sustainable and efficient methods that align with the principles of green chemistry. encyclopedia.pubmdpi.com These principles advocate for minimizing waste, using safer solvents, improving energy efficiency, and utilizing renewable resources. encyclopedia.pubmdpi.com Innovative approaches such as microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and increase yields, present a promising alternative to conventional heating methods. encyclopedia.pubmdpi.com

Other green chemistry strategies applicable to the synthesis of this compound and its analogs include solvent-free reactions, such as mechanochemical grinding, and the use of biocatalysts. encyclopedia.pubmdpi.com The direct carboxylation of methane (B114726) to produce acetic acid is being explored as a groundbreaking, atom-efficient pathway that could be adapted for more complex molecules. nih.gov These sustainable methodologies aim to reduce the environmental impact associated with chemical synthesis. mdpi.comscispace.com The table below outlines some of these innovative and sustainable approaches.

| Synthetic Approach | Principle | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. mdpi.com | Increased reaction rates, enhanced yields, and cleaner reactions. encyclopedia.pub |

| Mechanochemistry | Uses mechanical force (e.g., grinding) to induce reactions. | Reduces or eliminates the need for solvents. encyclopedia.pubmdpi.com |

| Biocatalysis | Employs enzymes as catalysts. | High selectivity, mild reaction conditions, and use of renewable catalysts. |

| Direct Carboxylation | Involves the direct introduction of a carboxyl group. | High atom economy and potentially fewer reaction steps. nih.gov |

Expanding the Biological and Pharmacological Applications of this compound Derivatives

While this compound itself is not extensively studied for its biological effects, its derivatives and related phenoxyacetic acid compounds are subjects of ongoing research for various pharmacological applications. mdpi.com Aryl propionic acid derivatives, a related class of compounds, are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, anti-bacterial, anti-convulsant, and anti-cancer properties. orientjchem.org This suggests that derivatives of this compound could be synthesized and screened for similar therapeutic potential.

Future research could focus on designing novel derivatives to act as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in inflammation. orientjchem.orgmdpi.com For instance, new phenoxyacetic acid derivatives have been synthesized and shown to have significant COX-2 inhibition, indicating strong pharmacological potential. mdpi.com Additionally, the structural features of this compound could be leveraged to create compounds with antimicrobial properties. Studies on other acetic acid derivatives have shown that simple structural modifications can lead to potent antibacterial and antifungal activities with low cytotoxicity. nih.gov The exploration of these derivatives could lead to the development of new therapeutic agents for a range of diseases. nih.gov

Advancements in High-Throughput Analytical Characterization and Profiling

The advancement of analytical techniques is crucial for the detailed characterization and profiling of this compound and its derivatives. High-throughput methods are becoming increasingly important for efficiently analyzing large numbers of samples. nih.gov Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are fundamental for the separation, identification, and quantification of organic acids. nih.govscilit.comtezu.ernet.in

Future developments will likely focus on enhancing the speed and sensitivity of these methods. For example, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/ESI-MS-MS) allows for the rapid quantification of organic acids in under three minutes. nih.gov The integration of advanced platforms and validated protocols is enabling streamlined analysis even in high-throughput environments. marketersmedia.com These advanced analytical methodologies are essential for various applications, from monitoring microbial fermentation to environmental research. nih.govmarketersmedia.com

| Analytical Technique | Application | Key Advantages |

| HPLC | Quantification of organic acids in various samples. nih.gov | Robust, reliable, and widely applicable. longdom.org |

| GC-MS | Analysis of volatile and thermally stable organic acids. scilit.comamericanpharmaceuticalreview.com | High specificity and sensitivity, simplified sample pretreatment. scilit.com |

| UPLC/ESI-MS-MS | Rapid quantification of multiple organic acids. nih.gov | Very fast analysis time, comprehensive separation not required. nih.gov |

| NMR Spectroscopy | Detailed molecular structure elucidation. longdom.org | Provides information on the chemical environment of atoms. longdom.org |

Integration of Theoretical Modeling for Predictive Chemical and Biological Outcomes

Computational chemistry and theoretical modeling are becoming integral to chemical research and drug discovery, offering powerful tools to predict the properties and activities of molecules like this compound. jstar-research.com These methods can forecast a wide range of properties, including molecular geometries, electronic properties, and spectroscopic data, which complements experimental findings. jstar-research.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of future research. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netwu.ac.th By developing robust QSAR models for this compound derivatives, researchers can prioritize which compounds to synthesize and test, saving time and resources. nih.gov These computational approaches, including molecular docking and machine learning, are essential for modern drug design and chemical risk assessment. protoqsar.comresearchgate.netdntb.gov.ua

| Modeling Technique | Purpose | Application to this compound |

| Density Functional Theory (DFT) | Predicts molecular structure and reactivity. mdpi.comjstar-research.com | Optimizing geometry and understanding electronic properties. |

| QSAR | Correlates chemical structure with biological activity. researchgate.net | Predicting the potential pharmacological activity of new derivatives. wu.ac.th |

| Molecular Docking | Simulates the interaction between a molecule and a protein target. | Identifying potential biological targets and understanding binding mechanisms. wu.ac.th |

| Machine Learning | Develops predictive models from large datasets. researchgate.netaaai.org | Enhancing the accuracy of QSAR models and predicting various properties. aaai.org |

Q & A

Q. Key Steps :

- Catalyst: CuBr (5–10 mol%) with TEMPO (10 mol%).

- Solvent: Acetonitrile or toluene.

- Reaction Time: 12–24 hours.

How is this compound characterized after synthesis?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.

- ¹H NMR (CDCl₃) : δ 10.89 (br, COOH), 3.68 (s, CH₃), 2.49–2.20 (m, CH₂ groups), 1.77–1.56 (m, hexyl chain CH₂) .

- ¹³C NMR : Peaks at δ 179.4 (COOH), 173.8 (ether-linked carbon), 51.5 (methoxy group), and others for aliphatic chains.

Validation : Compare with published spectral data and purity checks via HPLC (>95% purity recommended).

What catalytic mechanisms are involved in the copper-mediated synthesis of this compound?

Advanced

The Cu(I)/TEMPO system operates via a radical-mediated pathway:

Oxidation of Cu(I) to Cu(II) by O₂, generating reactive oxygen species.

Hydrogen abstraction from the alcohol by TEMPO, forming a carbon-centered radical.

Radical oxidation to the aldehyde intermediate, followed by further oxidation to the carboxylic acid.

Critical Factors : Oxygen pressure, catalyst stability, and solvent polarity influence reaction efficiency .

How can researchers optimize reaction conditions to improve yield?

Q. Advanced

- Catalyst Loading : Increase CuBr to 15 mol% for sluggish reactions.

- Temperature : Higher temperatures (80°C) accelerate kinetics but may degrade sensitive intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.

- Oxygen Supply : Use pure O₂ instead of air for faster oxidation .

What are the primary safety considerations when handling this compound?

Q. Basic

- GHS Hazards : Skin irritation (Category 2, H315), eye damage (Category 2A, H319), and respiratory tract irritation (H335) .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust/aerosols.

What solvents are suitable for this compound in experimental setups?

Q. Advanced

- Polar Aprotic Solvents : DMSO (solubility >10 mM) for reactions requiring high polarity .

- Chlorinated Solvents : Dichloromethane for extraction steps.

- Alcohols : Ethanol/methanol for recrystallization (limited solubility due to aliphatic chain).

How can researchers address discrepancies in NMR data during characterization?

Q. Advanced

- Purity Check : Use HPLC to rule out impurities affecting NMR signals.

- Deuterated Solvent Effects : Confirm solvent peaks (e.g., CDCl₃ at δ 7.26) do not overlap with analyte signals.

- Referencing : Compare with literature data for analogous compounds (e.g., phenoxyacetic acid δ values) .

What methods are recommended to assess the purity of this compound?

Q. Basic

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile derivatives.

- Melting Point : Compare observed mp (if crystalline) with literature values (e.g., 45–50°C for related esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.